![molecular formula C12H12BrN3O2 B2967665 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde CAS No. 1884158-47-7](/img/structure/B2967665.png)

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

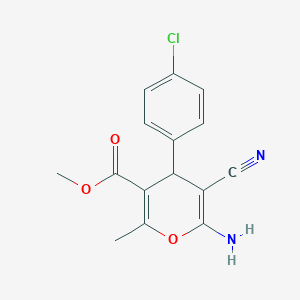

The compound “5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and four carbon-hydrogen bonds .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The InChI code for this compound is1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a way to encode the molecular structure in a simple text string. Chemical Reactions Analysis

The compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the bromine atom can be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.09 . It is stored under an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, solid, or semi-solid .Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

The synthesis of heterocyclic compounds, including those similar to 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde, has been explored for their unique photophysical properties. For instance, Patil et al. (2010) focused on the synthesis of heterocyclic orthoaminoaldehyde compounds through multistep reactions, revealing that the absorption and emission of these compounds depend on the substituents present on the newly annulated pyridine ring, showcasing the importance of specific solute-solvent interactions and electron donor-acceptor substituents in determining their fluorescence characteristics (Patil, Shelar, Rote, Toche, & Jachak, 2010).

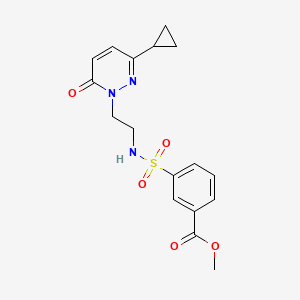

Ligand Synthesis for Metal Complexes

Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, where derivatives, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, acted as tetrazolate chelate ligands. These complexes exhibited a wide range of redox and emission properties, highlighting the essential role of the ancillary ligand in color tuning for potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Antibacterial Activity

Research on pyrazolo[3,4-b]pyridine derivatives, including synthesis from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, has demonstrated their potential antibacterial activity. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds with a carboxamide group at the 5-position showed moderate to good activity, suggesting these derivatives as potential antibacterial agents (Panda, Karmakar, & Jena, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that many pyrazole derivatives interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular targets . The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with the compound.

Propiedades

IUPAC Name |

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c13-11-5-8-9(7-17)15-16(10(8)6-14-11)12-3-1-2-4-18-12/h5-7,12H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRNOWISFUOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2967591.png)

![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)

![4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2967599.png)

![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)

![12-[(4-chlorophenyl)methyl]-11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2967603.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)